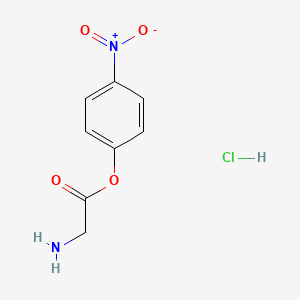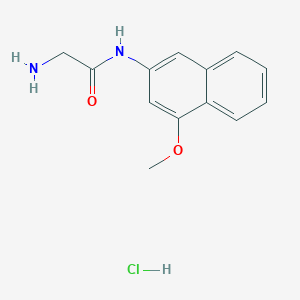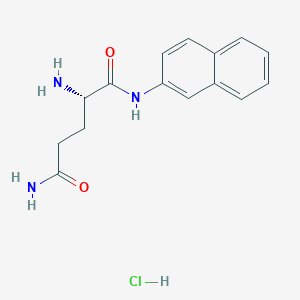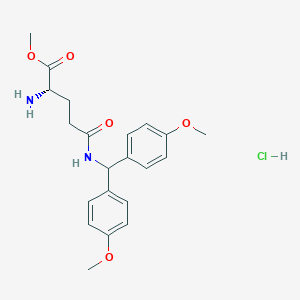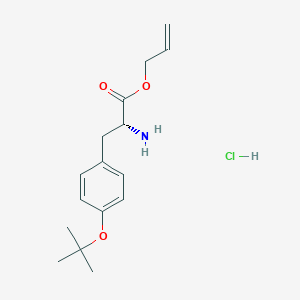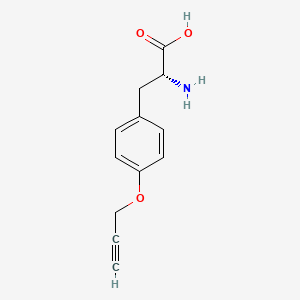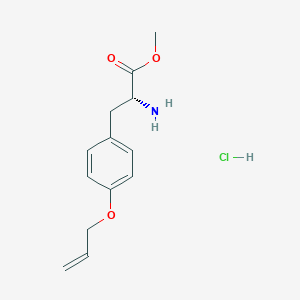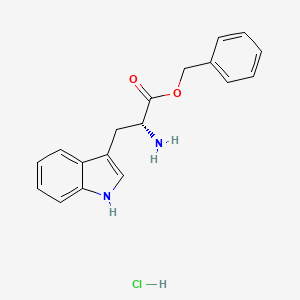
(R)-alpha-Propargylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-alpha-Propargylalanine is a chiral amino acid derivative characterized by the presence of a propargyl group attached to the alpha carbon
科学的研究の応用
Chemistry
In chemistry, ®-alpha-Propargylalanine is used as a building block for the synthesis of complex molecules
Biology
In biological research, ®-alpha-Propargylalanine is used to study enzyme mechanisms and protein interactions. Its incorporation into peptides and proteins can help elucidate the role of specific amino acids in biological processes.
Medicine
In medicinal chemistry, ®-alpha-Propargylalanine is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, ®-alpha-Propargylalanine is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral building block is crucial in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
®-alpha-Propargylalanine can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The synthesis typically starts with a protected amino acid derivative, which undergoes alkylation with a propargyl halide under basic conditions. The reaction is followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of ®-alpha-Propargylalanine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
®-alpha-Propargylalanine undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond in the propargyl group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of propargyl aldehyde or propargyl carboxylic acid.
Reduction: Formation of propargyl alkane or propargyl alkene.
Substitution: Formation of N-alkyl or N-acyl derivatives.
作用機序
The mechanism of action of ®-alpha-Propargylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making ®-alpha-Propargylalanine a valuable tool in studying enzyme function and developing therapeutic agents.
類似化合物との比較
Similar Compounds
(S)-alpha-Propargylalanine: The enantiomer of ®-alpha-Propargylalanine, differing in the spatial arrangement of atoms around the chiral center.
Propargylglycine: A similar compound with a glycine backbone instead of alanine.
Propargylcysteine: Contains a cysteine backbone with a propargyl group attached.
Uniqueness
®-alpha-Propargylalanine is unique due to its specific chiral configuration and the presence of the propargyl group. This combination allows for selective interactions with biological targets and provides distinct reactivity compared to its analogs. Its ability to form covalent bonds with enzymes and receptors makes it particularly valuable in medicinal chemistry and biochemical research.
特性
IUPAC Name |
2-amino-2-methylpent-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBNDYYRTZBHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665918 |
Source


|
| Record name | 2-Amino-2-methylpent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403519-98-2 |
Source


|
| Record name | 2-Amino-2-methylpent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
